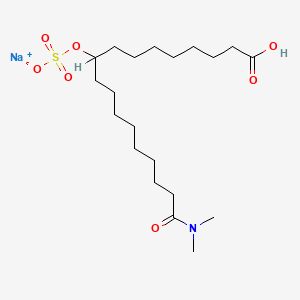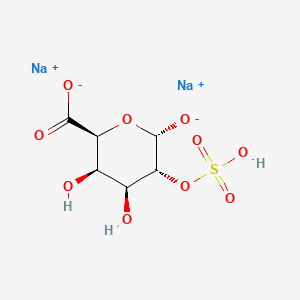
Tris(4-methoxybutyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methoxybutyl) phosphate is an organophosphate compound with the molecular formula C15H33O7P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxybutyl) phosphate typically involves the reaction of phosphoric acid with 4-methoxybutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methoxybutyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other phosphates with lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler phosphates .
Aplicaciones Científicas De Investigación
Tris(4-methoxybutyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of Tris(4-methoxybutyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects on biological systems are mediated through its interactions with enzymes and other proteins, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-methylbutyl) phosphate
- Tri-n-butyl phosphate
- Tri-n-amyl phosphate
Comparison
Tris(4-methoxybutyl) phosphate is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. For example, its methoxy group provides different reactivity and solubility characteristics compared to other trialkyl phosphates. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
94160-08-4 |
|---|---|
Fórmula molecular |
C15H33O7P |
Peso molecular |
356.39 g/mol |
Nombre IUPAC |
tris(4-methoxybutyl) phosphate |
InChI |
InChI=1S/C15H33O7P/c1-17-10-4-7-13-20-23(16,21-14-8-5-11-18-2)22-15-9-6-12-19-3/h4-15H2,1-3H3 |
Clave InChI |
RJAXJFWBJQWSHY-UHFFFAOYSA-N |
SMILES canónico |
COCCCCOP(=O)(OCCCCOC)OCCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


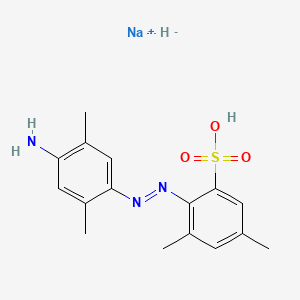
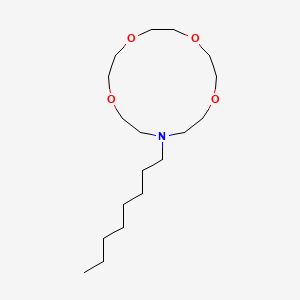
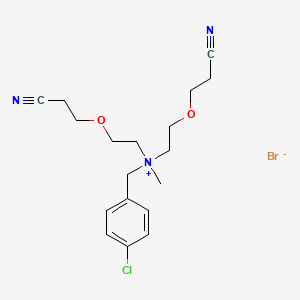

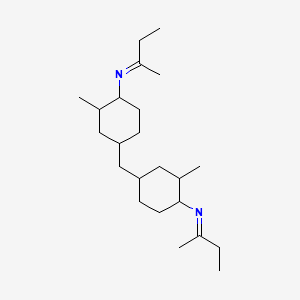
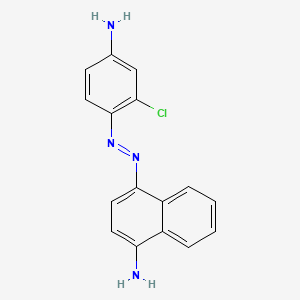
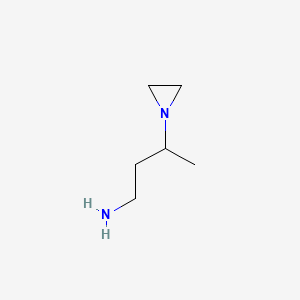
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

